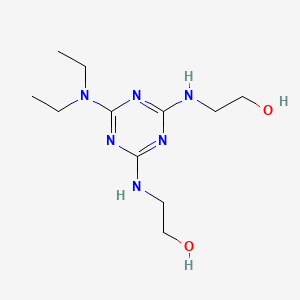
2,2'-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol is an organic compound that features a triazine ring substituted with diethylamino and diethanolamine groups. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol typically involves the reaction of cyanuric chloride with diethylamine and diethanolamine. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The process involves multiple steps, including nucleophilic substitution and condensation reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,2’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
2,2’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, resins, and coatings
Mechanism of Action
The mechanism of action of 2,2’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The triazine ring and diethanolamine groups play a crucial role in these interactions .
Comparison with Similar Compounds
Similar Compounds
Diethanolamine: Shares the diethanolamine group but lacks the triazine ring.
Triethanolamine: Contains three ethanolamine groups and is used in similar applications.
Diethylaminoethanol: Features a diethylamino group and is used as a precursor in organic synthesis
Uniqueness
2,2’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol is unique due to its combination of a triazine ring with diethylamino and diethanolamine groups. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .
Properties
CAS No. |
31241-20-0 |
|---|---|
Molecular Formula |
C11H22N6O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-[[4-(diethylamino)-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C11H22N6O2/c1-3-17(4-2)11-15-9(12-5-7-18)14-10(16-11)13-6-8-19/h18-19H,3-8H2,1-2H3,(H2,12,13,14,15,16) |
InChI Key |
ZDLVCZFGMNZMKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NCCO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



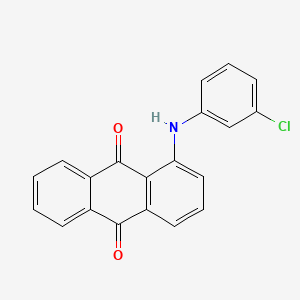
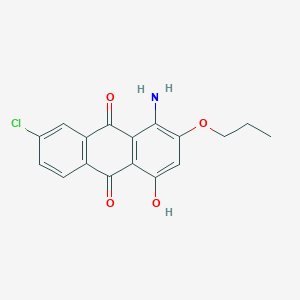
![5-(Bromomethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13139053.png)
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
![N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B13139064.png)
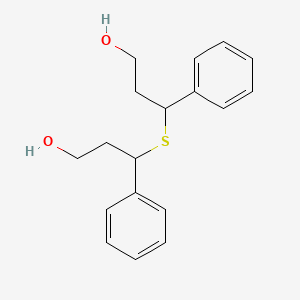
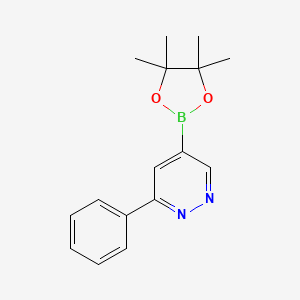
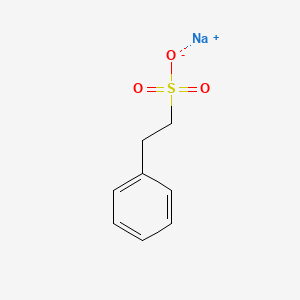
![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)
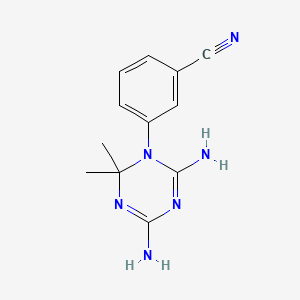
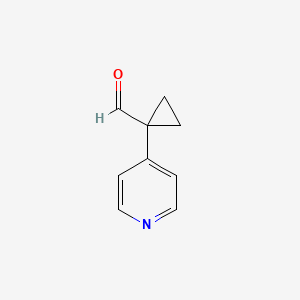
![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)

